2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-phenylethyl)acetamide
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Description
2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.42. The purity is usually 95%.
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Biological Activity
The compound 2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-phenylethyl)acetamide is a member of the thiazolo[3,2-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₇H₁₆N₄O₃S
- Molecular Weight: 388.5 g/mol
- CAS Number: 1207023-56-0
Biological Activity Overview
The biological activity of this compound has been explored through various studies that highlight its potential in treating different diseases, particularly in oncology and infectious diseases. The following sections summarize key findings related to its biological effects.
Anticancer Activity
Recent studies have indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:
-
Mechanism of Action:
- The compound may inhibit key enzymes involved in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Specific studies have shown that compounds with similar structures can induce cell cycle arrest and apoptosis in various cancer cell lines, including A431 vulvar epidermal carcinoma cells .
-
Case Studies:
- In vitro assays demonstrated that derivatives of thiazolo[3,2-a]pyrimidine significantly inhibited cell migration and invasion, suggesting their potential as therapeutic agents against metastasis .
- A study focusing on the synthesis and biological evaluation of related compounds reported promising results in inhibiting cancer cell proliferation, indicating a pathway for further drug development .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Pathogens:
- Thiazolo[3,2-a]pyrimidine derivatives have shown activity against various bacterial strains, suggesting potential applications in treating bacterial infections.
- The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways within the bacteria.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxic effects is crucial for developing safe therapeutic agents:
- Absorption and Distribution:
- Preliminary data suggest that this compound is well absorbed when administered orally, with favorable distribution characteristics that allow it to reach target tissues effectively.
- Toxicity Studies:
- Toxicological assessments are ongoing to evaluate the safety profile of this compound. Initial findings indicate low toxicity levels in animal models, but further studies are necessary to confirm these results.
Research Findings Summary Table
Properties
IUPAC Name |
2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11-9-18-17-20(16(11)22)14(10-23-17)8-15(21)19-12(2)13-6-4-3-5-7-13/h3-7,9,12,14H,8,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCABNERGTDYQIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)NC(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.